(2-Chloro-4-methoxypyridin-3-yl)boronic acid
Overview
Description
“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound . It is typically used in industrial processing and manufacturing . It may contain varying amounts of anhydride .
Molecular Structure Analysis
The molecular weight of “(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is 187.39 . Its chemical formula is C6H7BClNO3 . The linear formula is Cl (C5H3N)B (OH)2 .Chemical Reactions Analysis
“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” has been used as a substrate in a peroxide mediated hydroxydeboronation providing good yields of halohydroxypyridines . It has also been used as a reactant for the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
“(2-Chloro-4-methoxypyridin-3-yl)boronic acid” is a solid . Its molecular weight is 187.39 , and its chemical formula is C6H7BClNO3 .Scientific Research Applications
Fluorescence Quenching Studies
- Application in Sensor Design : Boronic acid derivatives like 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) show novel fluorescent properties, useful in sensor design. A study by Melavanki et al. (2018) explored the fluorescence quenching of 2MPBA in various solvents, providing insights into static quenching mechanisms and potential applications in fluorescence-based sensors (Melavanki, 2018).
Radioligand Synthesis
- Imaging of Orexin-2 Receptor : Gao et al. (2016) utilized methyl 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid in the synthesis of MK-1064, a radioligand for imaging orexin-2 receptors, highlighting its potential in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).
Sugar Sensing
- Glucose Monitoring in Diabetes : Research by Geethanjali et al. (2017) on the binding of boronic acid derivatives (including 2MPBA) with sugars in aqueous solutions at physiological pH suggests potential applications in the design of new sugar sensors, particularly for continuous glucose monitoring in diabetes management (Geethanjali et al., 2017).
Chemical Synthesis
- Suzuki-Miyaura Cross-Coupling Reactions : Zinad et al. (2018) demonstrated the use of (2-chloropyridin-4-yl)boronic acid in the Suzuki-Miyaura cross-coupling reaction, showcasing its role in the synthesis of complex organic compounds (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).
Boronic Acid-Catalyzed Reactions
- Enantioselective Aza-Michael Additions : Hashimoto et al. (2015) used a boronic acid derivative in a catalytic role to enable enantioselective aza-Michael additions, a process important in creating densely functionalized cyclohexanes with potential applications in pharmaceutical synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-4-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXXPXWIOKBFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674427 | |
Record name | (2-Chloro-4-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxypyridin-3-yl)boronic acid | |
CAS RN |
1072946-19-0 | |
Record name | (2-Chloro-4-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.